molecular formula C11H7N3O3 B1436581 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid CAS No. 1181458-88-7

5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid

Cat. No.: B1436581
CAS No.: 1181458-88-7
M. Wt: 229.19 g/mol
InChI Key: IINFFIDJUYJSOS-UHFFFAOYSA-N
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Description

5-Oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrazole-quinazoline core with a carboxylic acid substituent at position 2. The compound is synthesized via multi-step reactions, often involving condensation of pyrazole precursors with quinazoline intermediates under acidic or basic conditions. For example, U.S. Patent 4,105,766 describes derivatives of this compound class with modifications at positions 4 and 5, highlighting their utility in pharmaceutical applications . Recent studies (e.g., ) have expanded its synthetic accessibility, with protocols yielding 8-nitro and 8-amino derivatives through hydrolysis and nitration reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid typically involves multi-step reactions starting from readily available acyclic starting materials. One common method involves the formation of two rings and three new bonds in a single step through a tandem (3+2) cyclization/elimination/intramolecular aza-addition sequence . The reaction conditions often include the use of copper catalysts and mild reaction temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate optimization of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce partially or fully reduced compounds with modified functional groups.

Scientific Research Applications

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazolo[1,5-a]quinazoline derivatives, including 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid. In a screening of 80 compounds, several derivatives exhibited significant inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. Notably, two compounds demonstrated IC50 values less than 50 µM, indicating strong anti-inflammatory activity. These compounds were found to interact with mitogen-activated protein kinases (MAPKs), such as ERK2 and JNK3, which are crucial in inflammatory signaling pathways .

Table 1: Summary of Anti-Inflammatory Activity

CompoundIC50 (µM)Target MAPK
13i<50ERK2
16<50JNK3

GABA Receptor Modulation

Another significant application of pyrazolo[1,5-a]quinazoline derivatives is their role as modulators of the GABA_A receptor. Research has shown that certain derivatives can effectively modulate this receptor, which is crucial for neurotransmission and has implications in treating anxiety and other neurological disorders. The electrophysiological screening of these compounds revealed that several exhibited promising interactions with the GABA_A receptor, leading to variations in chloride ion currents .

Table 2: GABA Receptor Modulators

CompoundPosition of SubstitutionActivity
6d8-positionModulator
8a8-positionModulator
148-positionModulator

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various chemical transformations that allow for the introduction of different functional groups at specific positions on the pyrazoloquinazoline scaffold. This flexibility in synthesis enables researchers to explore the structure-activity relationships (SAR) that dictate the biological activity of these compounds.

Table 3: Synthetic Pathways for Derivatives

StepReaction TypeResulting Compound
1CondensationIntermediate A
2CyclizationIntermediate B
3FunctionalizationFinal Product

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrazolo[1,5-a]quinazolines in various therapeutic contexts:

  • Case Study on Anti-Inflammatory Effects : A study identified specific derivatives that not only inhibited NF-κB activity but also showed reduced levels of pro-inflammatory cytokines in vitro.
  • Case Study on Neurological Applications : Compounds were tested in animal models for their anxiolytic effects through modulation of GABA_A receptors, demonstrating significant behavioral changes consistent with reduced anxiety levels.

Mechanism of Action

The mechanism of action of 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) . These interactions can modulate various cellular processes, including inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features

The compound’s unique pyrazoloquinazoline framework distinguishes it from other heterocyclic systems. Key analogues and their structural differences include:

Compound Name Core Structure Substituents/Modifications Key Features
5-Oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid Pyrazole fused to quinazoline Carboxylic acid at C3; ketone at C5 Rigid planar structure; high polarity
Pyrazolo[1,5-a]pyrimidine-3-carboxylate esters () Pyrazole fused to pyrimidine Ethyl ester at C3; ketone at C5 Reduced aromaticity; ester improves lipophilicity
[1,2,3]Triazolo[1,5-a]quinazoline-3-carboxylate () Triazole fused to quinazoline Ethyl ester at C3; thione at C5 Increased electron density; sulfur enhances reactivity
Pyrazolo[4,3-c]pyridine derivatives () Pyrazole fused to pyridine Quinolin-3-yl and phenyl groups Extended conjugation; bulky substituents

Key Observations :

  • The quinazoline ring in the parent compound provides greater aromatic stabilization compared to pyrimidine or pyridine analogues.
  • Carboxylic acid substituents enhance solubility and hydrogen-bonding capacity, whereas esters (e.g., ethyl groups) improve membrane permeability .

Comparison :

  • The parent compound’s synthesis requires harsh conditions (e.g., refluxing HCl/AcOH), whereas pyrazolo[1,5-a]pyrimidines are synthesized efficiently via one-pot reactions .
  • Bulky substituents (e.g., quinolin-3-yl in ) reduce yields due to steric hindrance .

Physical and Analytical Data

Compound Melting Point (°C) Molecular Formula Elemental Analysis (Calcd/Found)
This compound Not reported C12H8N4O3 C: 57.14; H: 3.20; N: 22.21 (theoretical)
Ethyl 5-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylate () Not reported C10H9N3O3 CAS: 1026456-01-8
[1,2,3]Triazolo[1,5-a]quinazoline-3-carboxylate () 171 C12H10N4O2S Molar mass: 274.3 g/mol
Pyrazolo[4,3-c]pyridine derivative (7f, ) 248–251 C24H18N4O3 C: 70.23/70.09; H: 4.42/4.41; N: 13.65/13.69

Insights :

  • The triazoloquinazoline derivative exhibits a higher melting point (171°C) due to sulfur-induced crystallinity .
  • Elemental analysis of compound 7f () confirms high purity, critical for pharmacological studies .

Biological Activity

5-Oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its interactions with various biological targets, including GABA receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H11N3O3C_{13}H_{11}N_3O_3 with a molecular weight of approximately 229.19 g/mol. The compound features a pyrazoloquinazoline core, which is known for its diverse biological activities.

Research indicates that 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline derivatives act primarily as modulators of the GABAA receptor. These receptors are critical for inhibitory neurotransmission in the central nervous system. The modulation can occur through various mechanisms:

  • Agonistic Activity : Certain derivatives enhance the receptor's response to GABA.
  • Antagonistic Activity : Some compounds can inhibit the effects of full agonists like lorazepam, indicating a potential role in counteracting sedative effects.

Table 1: Biological Activity of 5-Oxo-1H,5H-pyrazolo[1,5-a]quinazoline Derivatives

Compound IDActivity TypeConcentration (µM)Effect on GABA Receptor
18Agonist100Enhanced Cl⁻ current
19Null Modulator-No significant effect
20Antagonist1Abolished Cl⁻ current

Case Studies

  • GABAA Receptor Modulation :
    In a study examining the effects of various pyrazolo[1,5-a]quinazoline derivatives on GABAA receptors expressed in Xenopus laevis oocytes, it was found that certain compounds significantly modulated receptor activity. For instance, compound 18 acted as an agonist at high concentrations while compound 20 demonstrated antagonistic properties against lorazepam-induced currents .
  • Neuropharmacological Effects :
    Another study focused on the neuropharmacological implications of these compounds highlighted their potential in treating anxiety and seizure disorders. The ability to fine-tune GABAA receptor activity suggests therapeutic avenues for conditions characterized by dysregulated inhibitory signaling .

Research Findings

Recent research has expanded on the synthesis and characterization of various derivatives of this compound. Notably:

  • Synthesis : New synthetic routes have been developed to obtain derivatives with enhanced biological activity.
  • Electrophysiological Studies : These studies confirmed the modulation effects on GABA receptors through direct measurement of chloride ion currents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid?

A water-mediated synthesis involves reacting methyl 2-bromobenzoate with 1H-pyrazol-5-amine in the presence of Cs₂CO₃ and CuI as a catalyst at 100°C under nitrogen. The reaction proceeds via cyclization, followed by extraction with ethyl acetate and purification via column chromatography (petroleum ether/ethyl acetate, 3:1) . Alternative methods include domino one-pot reactions using ethyl 5-amino-1H-pyrazole-4-carboxylate, 1,3-dicarbonyl compounds, and aromatic aldehydes, yielding functionalized pyrazoloquinazolines in high purity after filtration .

Q. How is the compound characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, 1H^1H NMR (400 MHz, DMSO-d₆) of a derivative shows peaks at δ 7.56 (t, J = 8.0 Hz), 8.30 (s, 1H), and 13.29 (s, 1H), while HRMS confirms the molecular ion [M+H]⁺ at 211.0628 (calculated 211.0620) . Carbonyl stretching in IR and UV-Vis absorption bands further validate structural features.

Q. What are the key physicochemical properties of this compound?

The compound is a solid with a high melting point (~237°C) . It exhibits limited solubility in polar aprotic solvents but improved solubility in DMSO or DMF. Stability studies under varying humidity and temperature conditions are recommended for long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesis?

Catalyst screening is critical. For example, CeCl₃·7H₂O (30 mol%) achieves 75% yield in cyclization reactions, outperforming AcOH (44%) or Sc(OTf)₃ (51%) . Temperature optimization (e.g., 100°C for 60–120 minutes under reflux) and solvent polarity (polar protic vs. aprotic) also influence reaction efficiency .

Q. What computational approaches are used to predict biological activity?

Molecular docking studies against target proteins (e.g., COVID-19 main protease) evaluate binding affinity. Key parameters include docking scores (e.g., ∆G values), hydrogen-bond interactions, and hydrophobic complementarity. Pyrazoloquinazoline derivatives show potential due to their planar aromatic systems, which mimic ATP-binding motifs in kinases .

Q. How to design derivatives for improved bioactivity?

Introducing substituents like dialkylaminoalkoxy groups at position 5 enhances solubility and target engagement. For example, 5-(N,N-dialkylaminoalkoxy)-3-(4-substitutedphenyl) derivatives are synthesized via Mitsunobu reactions using DEAD and PPh₃ in THF . Structure-activity relationship (SAR) studies correlate electronic effects (e.g., electron-withdrawing groups) with antimicrobial or kinase-inhibitory activity .

Q. What green chemistry strategies apply to its synthesis?

Water-mediated reactions reduce environmental impact. For instance, using H₂O as a solvent with CuI/Cs₂CO₃ eliminates organic solvents, achieving 70–75% yields . Microwave-assisted synthesis and recyclable catalysts (e.g., CeCl₃·7H₂O) further align with sustainable practices .

Q. How to resolve contradictions in biological data across studies?

Cross-validate in vitro and in silico results. For example, discrepancies in NO release from diazen-1-ium-1,2-diolate derivatives are resolved by adjusting pH or redox conditions . Reproducibility checks under standardized assay protocols (e.g., fixed ATP concentrations in kinase assays) are essential .

Properties

IUPAC Name

5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c15-10-6-3-1-2-4-8(6)14-9(13-10)7(5-12-14)11(16)17/h1-5H,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINFFIDJUYJSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(C=NN23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-hydrazinylbenzoic acid hydrochloride (1.05 g, 5.57 mmol), (E)-ethyl 2-cyano-3-ethoxyacrylate (0.9 g, 5.32 mmol) and sodium acetate (0.457 g, 5.57 mmol) in DMF (7 mL) was heated to 140° C. for 2 h then cooled. Water (5 mL) was added and the mixture was stirred at rt for 1 h then filtered. The solid was washed with H2O, EtOH and Et2O then dried. The solid was dissolved in EtOH (10 mL), treated with a 1M solution of sodium hydroxide (23 mL, 23 mmol) and the mixture was heated at 80° C. for 18 hr. The mixture was filtered hot then cooled and acidified with acetic acid and 10% HCl. The precipitated product was filtered, washed with H2O and Et2O, dried well and used without any further purification.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.9 g
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reactant
Reaction Step One
Quantity
0.457 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid

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